4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene

Description

Significance of Fluorinated Organic Compounds in Modern Chemistry

Fluorinated organic compounds have become indispensable in numerous sectors of modern chemistry, including pharmaceuticals, materials science, and agrochemicals. numberanalytics.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comrsc.org This is largely due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, which is the strongest single bond in organic chemistry. jst.go.jp

In the realm of materials science, fluorination imparts properties such as high thermal stability, chemical resistance, and low surface energy. rsc.org This has led to the development of a wide array of fluoropolymers with applications ranging from non-stick coatings to high-performance electrical insulation. rsc.org The incorporation of fluorinated moieties can lead to polymers with enhanced durability and resistance to environmental degradation. youtube.com Fluorinated polymers are also noted for their ability to self-assemble into unique morphologies in solution, offering pathways to novel materials with specialized properties. rsc.org

Overview of Fluorinated Dienes in Academic Research

Fluorinated dienes are a specific class of fluorinated organic compounds that serve as valuable building blocks, particularly in polymer chemistry. These molecules contain two carbon-carbon double bonds and one or more fluorine atoms. The presence of fluorine can significantly influence the reactivity of the double bonds and the properties of the resulting polymers. nih.gov

Academic research into fluorinated dienes often focuses on their synthesis and polymerization. nih.gov The synthesis of fluorinated dienes can be challenging and often involves multi-step processes. nih.gov Once obtained, these dienes can be polymerized to create fluorinated polymers with tailored properties. For instance, the copolymerization of fluorinated dienes with other monomers, such as ethylene (B1197577), allows for the introduction of fluorine into polyolefins, thereby modifying their characteristics. Research has explored the use of various catalysts to control the polymerization process and the resulting polymer architecture.

Structural Characteristics of 4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene in Research Contexts

While specific academic research focused solely on this compound is limited in publicly available literature, its structural features can be analyzed based on its chemical name and general principles of organofluorine chemistry.

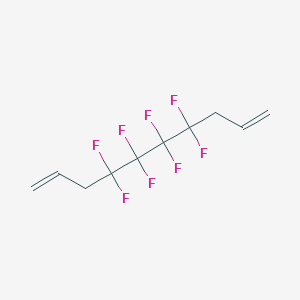

The molecule consists of a ten-carbon chain with terminal double bonds at the 1 and 9 positions, classifying it as a non-conjugated diene. The central portion of the molecule, from carbon 4 to carbon 7, is heavily fluorinated with eight fluorine atoms. This structure suggests a molecule with distinct domains: two reactive terminal vinyl groups and a highly fluorinated, sterically bulky, and chemically inert central segment.

The presence of the -(CF2)4- segment is expected to impart properties typical of fluorocarbons, such as hydrophobicity and lipophobicity, to that part of the molecule. This fluorinated core would also be expected to have low polarizability and to be chemically very stable. In the context of polymerization research, this diene could be used as a monomer to introduce a significant fluorinated block into a polymer chain, potentially influencing the polymer's thermal stability, surface properties, and chemical resistance. The non-conjugated nature of the diene means that the two double bonds can react independently, allowing for its potential use in forming linear polymers or cross-linked networks.

Table 1: Deduced Structural and Chemical Properties of this compound

| Property | Value/Description |

| Chemical Formula | C10H10F8 |

| Molecular Weight | 282.17 g/mol |

| Structure | A ten-carbon chain with double bonds at positions 1 and 9, and a perfluorinated C4 segment in the middle. |

| Key Features | Non-conjugated diene with a central octafluoroalkyl segment and two terminal vinyl groups. |

| Expected Influence of Fluorine | The fluorinated segment is anticipated to create a rigid, hydrophobic, and chemically resistant core. |

This table is generated based on the chemical structure and general principles of organofluorine chemistry, in the absence of specific experimental research data.

Historical Context of Fluorinated Diene Research

The research into fluorinated dienes is a subset of the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine by Henri Moissan in 1886. numberanalytics.comnih.gov The first synthesis of an organofluorine compound is credited to have occurred in the 1860s through a halogen exchange reaction. nih.gov

The field of organofluorine chemistry remained relatively niche until the 1920s and saw a dramatic expansion during World War II, largely driven by the need for materials with high chemical and thermal stability for military applications. nih.gov This period saw the development of the first commercial fluoropolymers, such as polytetrafluoroethylene (PTFE), which spurred further interest in fluorinated monomers. researchgate.net

The synthesis and study of fluorinated dienes as specific monomers gained traction as chemists sought to create new polymers with a precise balance of properties. Early work in this area was often challenging due to the difficulties in synthesizing and handling fluorinated compounds. numberanalytics.com Over the decades, advancements in synthetic methodologies have made a wider range of fluorinated dienes accessible for research, enabling their use in creating advanced materials. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F8/c1-3-5-7(11,12)9(15,16)10(17,18)8(13,14)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSCCIAFMBNMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(C(C(CC=C)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380854 | |

| Record name | 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170804-07-6 | |

| Record name | 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4,4,5,5,6,6,7,7 Octafluorodeca 1,9 Diene

General Reactivity Profiles of Fluorinated Dienes in Research

Fluorinated dienes exhibit unique reactivity profiles compared to their non-fluorinated hydrocarbon counterparts. The incorporation of fluorine atoms, the most electronegative element, into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and bioavailability. nih.gov Consequently, there is a growing interest in developing synthetic methods for introducing fluorine-containing substituents into organic molecules. nih.gov

The reactivity of conjugated dienes is generally higher than that of isolated double bonds due to their lower LUMO and higher HOMO energy levels. nih.gov The presence of fluorine atoms can impact the stereoselectivity of reactions. For instance, in Diels-Alder reactions, fluorinated dienophiles have shown inversions in endo/exo selectivity compared to their non-fluorinated analogs. nih.gov This alteration in stereochemical outcome is attributed to increased Pauli repulsive interactions and larger geometric deformation of the starting material due to fluorine substitution. nih.gov

Computational studies have provided insights into the mechanisms of reactions involving fluorinated dienes, such as hypervalent iodine-catalyzed fluorination. nih.gov These studies help in understanding the role of catalysts and the transition states involved in the formation of C-F bonds. nih.gov

Reactions Involving Strong Oxidizing Agents

The terminal double bonds in 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene are susceptible to attack by strong oxidizing agents. While specific studies on this compound are not prevalent, the general reactivity of alkenes suggests that reactions such as epoxidation, dihydroxylation, or oxidative cleavage are possible under appropriate conditions.

Fluorine is the most powerful elemental oxidizing agent, capable of oxidizing water. libretexts.org Other potent oxidizing agents include dioxygen difluoride and chlorine trifluoride. stackexchange.com In the context of C-H bond fluorination, oxidative methods using metal catalysts like manganese(III) porphyrin in the presence of a fluoride (B91410) source and an oxidant have been developed. Such catalytic systems can generate high-valent metal-oxo and metal-fluoride species that are capable of C-H activation and subsequent fluorination.

The presence of the electron-withdrawing octafluorohexane chain in this compound would likely decrease the electron density of the double bonds, making them less susceptible to electrophilic attack by milder oxidizing agents compared to non-fluorinated dienes. Consequently, stronger oxidizing agents or more forcing reaction conditions may be necessary to effect oxidation.

Radical Reactions and Mechanistic Investigations in Fluorinated Systems

Radical reactions provide a versatile pathway for the functionalization of fluorinated compounds. Radical fluorination, in particular, has seen a resurgence with the discovery of N-F reagents that can act as sources of fluorine atoms. wikipedia.org These reactions can be initiated photochemically or thermally and allow for the formation of C-F bonds from various precursors, including through radical addition to alkenes. wikipedia.orgthieme-connect.de

For dienes, radical addition can lead to a variety of products, including those from cyclization pathways. mdpi.com The addition of a radical species to one of the double bonds of a diene generates a new radical intermediate that can then undergo further reactions. mdpi.com In the case of 1,6-dienes, intramolecular cyclization is a common pathway. mdpi.com

Mechanistic investigations into radical reactions of fluorinated compounds often focus on the generation and subsequent reactivity of fluorinated radicals. nih.gov For instance, photoredox catalysis can be used to generate fluorinated radicals from suitable precursors, which can then participate in divergent synthetic pathways. nih.gov The electrophilicity of these radicals is a key factor in determining their reactivity. nih.gov Perfluoroalkylation of dienoic acids has been shown to proceed via a single electron transfer (SET) mechanism, with the radical adding preferentially to the less sterically hindered position.

Table 1: Examples of Radical Reactions in Fluorinated Systems

| Reactant Type | Radical Source/Initiator | Reaction Type | Product Type |

|---|---|---|---|

| Alkene | N-F Reagent | Radical Fluorination | Organofluorine Compound |

| 1,6-Enyne | ICF₂CO₂Et | Radical Cyclization | Substituted Pyrrolidine |

| Diene | n-C₄F₉I / Light | Radical Addition/Cyclization | Fluorine-containing Cyclic Compound |

Hydrosilylation of Fluorinated Olefins and Dienes for Functionalization

Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a powerful method for the synthesis of organosilicon compounds. This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly effective. nih.govorganic-chemistry.org For conjugated dienes, the regioselectivity of hydrosilylation (1,2- vs. 1,4-addition) is a key challenge. nih.gov Recent developments have led to catalysts that can selectively promote the 1,2-hydrosilylation of conjugated dienes. nih.govresearchgate.net

The hydrosilylation of this compound would be expected to occur at the terminal double bonds, leading to the formation of silylated products. The presence of the fluorinated chain could influence the reactivity and regioselectivity of the reaction. The resulting fluoroalkyl-functionalized silanes are valuable intermediates for the synthesis of fluorinated materials with tailored properties.

Metal-free hydrosilylation using frustrated Lewis pairs (FLPs) has also emerged as a viable alternative for the reduction of various unsaturated functionalities, including ketones and imines. researchgate.net While the application of FLPs to the hydrosilylation of fluorinated dienes is less explored, it represents a potential area for future research.

Table 2: Catalysts for Hydrosilylation of Dienes

| Catalyst System | Diene Type | Selectivity |

|---|---|---|

| Platinum(II/IV) Complex | Conjugated Dienes | 1,2-Hydrosilylation |

| (IPr)Pt(diene) Complex | Terminal and Internal Alkynes | β-(E)-Selective |

Exploration of Cyclization Pathways in Dienes

The presence of two double bonds in this compound allows for the exploration of various cyclization reactions. The length and flexibility of the octafluorohexane spacer will play a crucial role in determining the feasibility and outcome of intramolecular cyclization.

Radical-initiated cyclizations are a common strategy for the synthesis of cyclic compounds from dienes. mdpi.com The initial addition of a radical to one of the double bonds generates an intermediate radical that can then attack the second double bond, leading to the formation of a cyclic product. mdpi.com For 1,6-dienes, 5-exo and 6-endo cyclizations are possible, with the former often being kinetically favored.

Another important class of cyclization reactions involving dienes is the Diels-Alder reaction. beilstein-journals.orgproquest.comproquest.com This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings. The reactivity of fluorinated compounds in Diels-Alder reactions can be influenced by the position and number of fluorine atoms. nih.govresearchgate.net While this compound is a 1,9-diene and thus not suited for intramolecular Diels-Alder reactions, its terminal double bonds could act as dienophiles in intermolecular reactions.

Furthermore, cyclization/fluorination reactions of N-dienes in superacid have been reported, leading to the synthesis of fluoropiperidines. nih.govacs.org This suggests that under strongly acidic conditions, carbocation-mediated cyclization of appropriately functionalized fluorinated dienes could be a viable synthetic route.

Polymerization and Copolymerization Studies of 4,4,5,5,6,6,7,7 Octafluorodeca 1,9 Diene

Radical Polymerization Mechanisms and Kinetics of Fluorinated Dienes

The kinetics of radical polymerization for fluorinated monomers have been studied for compounds like 2,2,2-trifluoroethyl acrylate (B77674) (TFEA) and 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA). nih.gov Studies comparing various fluorinated acrylates and methacrylates with non-fluorinated analogs show that the rate of polymerization is highly dependent on the specific monomer structure. nih.gov For instance, the polymerization rate initiated by benzoyl peroxide (BPO) was found to decrease in the order of TFEA > MMA > TFEMA > HFIPA > HFIPMA, demonstrating the significant electronic and steric effects of the fluoroalkyl groups. nih.gov

The choice of initiator is critical for a successful radical polymerization. Initiators are compounds that can generate radical species under thermal or photochemical influence. sigmaaldrich.comalfachemic.com They can be broadly classified based on their solubility (water-soluble vs. oil-soluble) and decomposition method (thermal vs. redox). alfachemic.com

For fluorinated monomers, both conventional and specialized initiator systems are employed.

Azo Initiators: 2,2′-Azobis(isobutyronitrile) (AIBN) is a common thermal initiator used for the polymerization of fluorinated acrylates. sigmaaldrich.com

Peroxide Initiators: Benzoyl peroxide (BPO) and other organic peroxides are effective in initiating the polymerization of various fluorinated monomers, including acrylates and vinyl ethers. nih.govalfachemic.com They function by decomposing upon heating to form two free radicals. alfachemic.com

Redox Initiators: These systems, often composed of peroxides and amines, can initiate polymerization at lower temperatures, which is beneficial for preserving sensitive functional groups. alfachemic.com

Specialized Initiators: For specific applications, novel initiator systems have been developed. For example, electrochemically initiated radical polymerization using 4-fluorobenzenediazonium (B14715802) salts has been reported for fluorinated acrylates, offering mild reaction conditions. rsc.org Iodine transfer polymerization (ITP) is another technique particularly useful for fluorinated olefins. nih.gov

The efficiency of these initiators, defined as the fraction of initiator molecules that successfully start a polymer chain, typically ranges from 0.3 to 0.8 due to side reactions. wikipedia.org

Table 1: Common Radical Initiators for Fluorinated Monomers

| Initiator Type | Example(s) | Decomposition Method | Suitable Monomers |

| Azo Compound | AIBN | Thermal | Acrylates, Methacrylates, Styrenes |

| Organic Peroxide | Benzoyl Peroxide (BPO) | Thermal | Acrylates, Vinyl Ethers |

| Redox System | Peroxide-Amine | Redox Reaction | Acrylates, Methacrylates |

| Diazonium Salt | 4-Fluorobenzenediazonium tetrafluoroborate (B81430) | Electrochemical | Fluorinated Acrylates |

| Organometallic | Fluoroalkyl Pentacarbonylmanganese(I) | Thermal | Vinylidene Fluoride (B91410) |

Reaction conditions such as temperature, solvent, and monomer-to-initiator ratio profoundly impact the efficiency and selectivity of the polymerization of fluorinated dienes.

Temperature: Higher temperatures generally increase the rate of polymerization by accelerating both initiator decomposition and propagation. However, elevated temperatures can also promote side reactions like chain transfer, which can limit the final molecular weight. wikipedia.org For instance, the radical polymerization of vinylidene fluoride (VDF) has been studied at temperatures ranging from 100°C to 130°C. researchgate.net

Solvent: The choice of solvent is crucial, especially in solution polymerization, as it affects monomer and polymer solubility and can participate in chain transfer reactions. wikipedia.org For fluorinated polymers, solvents like N,N-dimethylformamide (DMF) and various fluorinated solvents are often used. The solvent can also influence the stereochemistry of the resulting polymer.

Monomer/Initiator Ratio: This ratio is a key determinant of the final polymer's molecular weight. A higher monomer-to-initiator ratio generally leads to higher molecular weight polymers, assuming other factors are constant. For dienes like 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene, the monomer concentration can also influence the competition between intramolecular cyclization and intermolecular propagation, affecting the degree of cross-linking.

Controlled Living Polymerization Techniques for Fluorinated Monomers

Controlled/living polymerizations are chain-growth processes that lack irreversible chain transfer and termination steps. cmu.edu These techniques allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers.

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method that relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide. cmu.eduwikipedia.org This equilibrium is catalyzed by a transition metal complex, most commonly based on copper with nitrogen-based ligands. wikipedia.org

ATRP has been successfully applied to various fluorinated monomers. For example, vinylidene fluoride (VDF) telomers have been used as macroinitiators for the ATRP of styrene (B11656) and acrylates. cmu.edu However, the application of ATRP to fluorinated dienes presents challenges. Dienes can sometimes competitively displace ligands from the catalyst complex, reducing its activity. wikipedia.org Furthermore, direct initiation from a carbon-fluorine (C-F) bond is difficult because the C-F bond is generally too strong to undergo the necessary homolytic cleavage by the ATRP catalyst. acs.orgacs.org Despite this, ATRP has been achieved using a highly active initiator like diethyl fluoromalonate with a Cu(I)Br/TPMA (tris(2-pyridylmethyl)amine) catalyst system, although deactivation was found to be slow. acs.org

Table 2: Components of a Typical ATRP System for Fluorinated Monomers

| Component | Function | Example(s) |

| Monomer | Building block of the polymer | Styrene, Methyl Acrylate, Vinylidene Fluoride cmu.edu |

| Initiator | Source of the dormant species; determines number of chains | 1,1,1-Trichloroalkanes, Diethyl fluoromalonate cmu.eduacs.org |

| Catalyst | Transition metal complex that mediates atom transfer | CuCl, CuBr cmu.eduwikipedia.org |

| Ligand | Solubilizes metal salt and adjusts its redox potential | 2,2′-bipyridine (bpy), Tris(2-pyridylmethyl)amine (TPMA) cmu.eduacs.org |

| Solvent | Solubilizes reactants and polymer | Toluene, Diphenyl ether |

Anionic Polymerization: This method is characterized by a propagating chain with an anionic active center. wikipedia.org It is particularly well-suited for monomers with electron-withdrawing groups, which can stabilize the negative charge of the propagating carbanion. rsc.orgyoutube.com The strong inductive effect of the fluoroalkyl segment in this compound makes its vinyl groups electron-deficient, rendering them excellent candidates for anionic polymerization. rsc.org Common initiators for anionic polymerization include strong nucleophiles like alkyllithium compounds (e.g., n-butyllithium) and Grignard reagents. wikipedia.orgrsc.org A key advantage of anionic polymerization is its "living" nature when conducted under high-purity conditions, allowing for the synthesis of well-defined block copolymers and end-functionalized polymers. wikipedia.orgethernet.edu.et

Cationic Polymerization: In contrast, cationic polymerization involves a propagating chain with a cationic active center. wikipedia.org This method is most effective for monomers with electron-donating substituents that can stabilize the positive charge of the carbocation. wikipedia.orglibretexts.orgyoutube.com Due to the highly electron-withdrawing nature of the -(CF₂)₄- group in this compound, its vinyl groups are strongly deactivated towards electrophilic attack. Therefore, cationic polymerization is generally not a viable method for polymerizing this type of fluorinated monomer. wikipedia.org

Ring-opening polymerization (ROP) is a chain-growth process where the active end of a polymer chain attacks a cyclic monomer, causing it to open and add to the chain. This method is not directly applicable to acyclic dienes like this compound. However, it is a primary method for synthesizing polymers from analogous fluorinated cyclic monomers.

The feasibility of ROP is driven by the relief of ring strain in the monomer. mdpi.com Small rings (3- and 4-membered) and some medium-sized rings (7- and 8-membered) are sufficiently strained to polymerize. nih.gov The presence of a heteroatom in the ring often provides a site for the initiator to attack. nih.gov Examples of fluorinated cyclic monomers that can undergo ROP include:

Fluorinated Cyclopropanes: Highly fluorinated cyclopropanes can undergo ring-opening reactions, which could potentially be extended to polymerization. nih.gov

Fluorinated Epoxides and Lactones: These are common classes of monomers for ROP. The fluorinated analogs are used to produce fluorinated polyethers and polyesters.

Fluorinated Cyclosiloxanes: Anionic ROP of fluorinated cyclosiloxanes, such as 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane, is used to produce fluorosilicone fluids and elastomers. nih.gov

Fluorinated Cyclic Carbonates: The ROP of cyclic carbonates is a key method for producing polycarbonates, and DFT studies have been used to investigate the mechanisms for related monomers. rsc.org

While this compound itself does not undergo ROP, its synthesis may involve precursors that could be used to form analogous fluorinated cyclic compounds, which could then be polymerized via ROP to achieve unique polymer architectures.

Metathesis Polymerization as a Route to Fluorinated Polymers

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation method for polymerizing terminal dienes into unsaturated polymers, often referred to as polyalkenylenes. wikipedia.org This process is driven by the removal of a small volatile molecule, typically ethylene (B1197577) gas, which shifts the equilibrium towards the formation of high molecular weight polymers. wikipedia.org For a monomer like this compound, the ADMET reaction would proceed via the reaction of the terminal double bonds, catalyzed by a transition metal alkylidene complex, to form a poly(octenylene) with a central octafluorohexane segment and releasing ethylene.

The success of ADMET polymerization is highly dependent on the choice of catalyst. Ruthenium-based catalysts, such as Grubbs' first, second, and third generation catalysts, are often employed due to their high functional group tolerance and activity. wikipedia.org For fluorinated dienes, the electron-withdrawing nature of the fluoroalkyl chain can influence the reactivity of the terminal olefins. However, the separation of the fluoro segment from the vinyl groups by three methylene (B1212753) units in this compound is expected to mitigate this electronic effect, allowing for efficient polymerization.

The general mechanism involves the reaction of the metal alkylidene catalyst with a terminal double bond of the diene monomer to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release ethylene and form a new metal alkylidene species that can further react with another monomer molecule, propagating the polymer chain.

A typical ADMET polymerization of this compound would be conducted in bulk or in a high-boiling, non-coordinating solvent under high vacuum and elevated temperatures to facilitate the removal of ethylene.

Table 1: Hypothetical ADMET Polymerization Conditions for this compound

| Parameter | Condition | Rationale |

| Catalyst | Grubbs' 2nd or 3rd Generation Catalyst | High activity and tolerance to functional groups. |

| Temperature | 50-80 °C | To ensure sufficient catalyst activity and monomer mobility. |

| Pressure | High Vacuum (<100 mTorr) | To efficiently remove ethylene and drive the reaction forward. nih.gov |

| Solvent | Bulk or 1,2,4-Trichlorobenzene | High boiling point prevents solvent loss under vacuum. nih.gov |

The resulting polymer would possess a unique structure with alternating hydrocarbon and fluorocarbon segments, potentially leading to interesting phase-separated morphologies and surface properties.

Radiation-Induced Polymerization of Fluorinated Monomers

Radiation-induced polymerization (RIP) offers a solvent-free and initiator-free method for polymer synthesis at ambient or sub-ambient temperatures. This technique utilizes high-energy radiation, such as gamma rays or electron beams, to generate reactive species (radicals or ions) that initiate polymerization.

Homo- and Copolymerization Studies under Ionizing Radiation

The homopolymerization of this compound via RIP would proceed through a free-radical mechanism. The high-energy radiation would interact with the monomer to generate radicals, which then attack the double bonds of other monomer molecules to propagate the polymer chain. Due to the presence of two vinyl groups, extensive crosslinking is expected, leading to the formation of a network polymer.

Impact of Radiation Conditions on Polymer Microstructure

The microstructure of the polymer obtained from the radiation-induced polymerization of this compound would be significantly influenced by the radiation conditions.

Dose: The total absorbed dose of radiation will affect the monomer conversion and the extent of crosslinking. Higher doses generally lead to higher conversion but can also induce degradation of the polymer.

Dose Rate: The rate at which the radiation dose is delivered influences the concentration of radical species. A high dose rate can lead to a higher concentration of radicals, which may favor termination reactions and result in lower molecular weight polymers between crosslinks.

Temperature: The polymerization temperature affects the mobility of the growing polymer chains and the propagation and termination rate constants.

Presence of Oxygen: Oxygen can inhibit free-radical polymerization by reacting with the initiating and propagating radicals to form less reactive peroxy radicals. Therefore, RIP is typically carried out in an inert atmosphere.

For fluoropolymers, ionizing radiation can lead to both chain scission and crosslinking. The prevalence of one over the other depends on the specific polymer structure. The presence of the -(CF₂)₄- segment in the polymer derived from this compound would likely influence its radiation stability.

Stereoselective Polymerization in the Context of Fluorinated Dienes

The double bonds formed in the polymer backbone via ADMET polymerization can exist in either cis or trans configurations. wikipedia.org The stereochemistry of these double bonds can have a profound impact on the polymer's physical and mechanical properties. nih.gov For instance, trans isomers often lead to more crystalline materials with higher melting points, while cis isomers can result in more amorphous and elastomeric polymers. nih.gov

Recent advances in catalyst design have enabled stereocontrolled ADMET polymerization, allowing for the synthesis of polyalkenylenes with high cis or trans content. nih.govnih.gov By selecting appropriate ruthenium-based catalysts and controlling the reaction temperature, it is possible to favor the formation of one isomer over the other. nih.govnih.gov

For the ADMET polymerization of this compound, the use of stereoretentive catalysts could lead to polymers with controlled double bond geometry. This would provide a means to fine-tune the material properties of the resulting fluorinated poly(octenylene).

Table 2: Potential Catalysts for Stereoselective ADMET of this compound

| Catalyst Type | Expected Outcome | Reference |

| Dichloro Ru carbenes (e.g., Grubbs' catalysts) | Predominantly trans double bonds (thermodynamic product). | nih.gov |

| Dithiolate Ru carbenes | High cis selectivity, especially at lower temperatures (kinetic product). | nih.gov |

| Cyclometalated Ru catalysts | Can provide high cis selectivity under kinetic control. | nih.gov |

The ability to control the stereochemistry of the polymer backbone would be a significant advantage in designing fluoropolymers with specific thermal and mechanical properties.

Post-Polymerization Modification of Fluorinated Polymers

The unsaturated polymer backbone obtained from the ADMET polymerization of this compound offers a versatile platform for post-polymerization modification. The double bonds in the polymer chain can be subjected to a variety of chemical transformations to introduce new functional groups and further tailor the material's properties.

One of the most straightforward modifications is hydrogenation . The catalytic hydrogenation of the poly(octenylene) would result in a saturated fluorinated polymer, which would be expected to exhibit enhanced thermal and oxidative stability. This would effectively create a polymer analogous to a polyethylene (B3416737) with precisely spaced -(CH₂)₃(CF₂)₄(CH₂)₃- segments.

Other potential modifications of the double bonds include:

Epoxidation: Reaction with a peroxy acid would introduce epoxide groups along the polymer chain. These epoxides can then be ring-opened with various nucleophiles to introduce a wide range of functionalities.

Diels-Alder Reaction: The double bonds can act as dienophiles in Diels-Alder reactions, allowing for the attachment of cyclic moieties to the polymer backbone.

Thiol-ene Addition: The radical-mediated addition of thiols across the double bonds is a highly efficient "click" reaction that can be used to introduce various functional groups.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond would introduce aldehyde functionalities, which are valuable for further chemical transformations.

These post-polymerization modification strategies provide a powerful toolbox for creating a diverse family of fluorinated polymers from a single precursor polymer derived from this compound.

Advanced Materials Derived from 4,4,5,5,6,6,7,7 Octafluorodeca 1,9 Diene

Synthesis and Characterization of Perfluorinated Polymers

The synthesis of polymers from perfluorinated dienes can be a challenging endeavor, often requiring high-pressure conditions to initiate polymerization. The resulting polymers can sometimes be insoluble or brittle, which may be due to impurities causing crosslinking during the process. For a monomer like 4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene, polymerization would likely proceed via its terminal double bonds.

Characterization of such fluoropolymers involves a suite of analytical techniques. The unique properties conferred by the fluorine atoms, such as high thermal stability, chemical inertness, and mechanical strength, are key parameters of interest. fluoropolymers.eu Polymers derived from this diene would be classified as side-chain fluorinated polymers, where the fluorinated alkyl segment is incorporated into the polymer backbone, influencing the material's bulk properties. fluoropolymers.eu

Functional Polysilsesquioxanes Incorporating Fluoroalkyl Moieties

Polysilsesquioxanes (PSQs) are a class of organosilicon compounds with a ladder-like or caged structure composed of Si-O-Si bonds. The incorporation of fluoroalkyl moieties, such as the octafluorodecane segment from the title diene, can produce PSQs with enhanced thermal stability, low refractive index, and low surface energy.

Hydrolysis and Polycondensation of Perfluoroalkyltrialkoxysilanes

The primary method for synthesizing PSQs is through the hydrolysis and subsequent polycondensation of trifunctional organosilanes, typically trialkoxysilanes. nih.gov For this compound, this process would begin with its conversion into a suitable trialkoxysilane precursor. This is achieved through a hydrosilylation reaction, where a trialkoxysilane (e.g., triethoxysilane) adds across the terminal double bonds of the diene, often catalyzed by platinum or other transition metal complexes. acs.org

Once the perfluoroalkyl-bis(trialkoxysilyl) precursor is synthesized, it undergoes hydrolysis in the presence of water, converting the alkoxy groups (-OR) into reactive silanol (B1196071) groups (-Si-OH). These silanols then undergo polycondensation, eliminating water to form a stable, cross-linked Si-O-Si network, resulting in a fluorinated polysilsesquioxane. nih.gov The reaction conditions, such as pH (acidic or basic catalysis), can be tuned to control the final structure and properties of the polymer. nih.gov

| Step | Reaction | Description |

| 1 | Hydrosilylation | The terminal vinyl groups of this compound react with a trialkoxysilane (e.g., HSi(OEt)₃) to form a bis(trialkoxysilyl)alkane precursor. |

| 2 | Hydrolysis | The precursor is exposed to water, often with an acid or base catalyst, to convert the trialkoxy silyl (B83357) groups into trisilanol groups. |

| 3 | Polycondensation | The reactive trisilanol groups condense with each other, eliminating water molecules to form a rigid Si-O-Si polysilsesquioxane network with pendant fluoroalkyl chains. |

Development of Hybrid Organic-Inorganic Materials

The resulting fluorinated polysilsesquioxanes are classic examples of Class-II organic-inorganic hybrid materials. rsc.org In these materials, the organic (fluoroalkyl) and inorganic (silsesquioxane) components are linked by strong, covalent bonds. This molecular-level combination results in materials that synergistically combine the properties of both constituents: the rigidity, thermal stability, and hardness of the inorganic glass-like network, and the properties imparted by the organic fluoroalkyl chain, such as hydrophobicity and flexibility.

The development of these hybrids allows for the creation of materials with precisely engineered features. These materials are not simple mixtures but new compounds with unique characteristics, opening doors to innovative applications in fields like optics, electronics, and protective coatings. rsc.orgrsc.org

Design and Synthesis of Block Copolymers and Architecturally Complex Structures

The presence of reactive vinyl groups on this compound makes it a valuable monomer for creating architecturally complex polymers like block copolymers. capes.gov.br These polymers consist of long sequences (blocks) of different monomer units, and they can self-assemble into ordered nanostructures. researchgate.net

By copolymerizing the fluorinated diene with non-fluorinated monomers, it is possible to synthesize diblock, triblock, or multiblock copolymers. researchgate.netnih.gov Techniques such as controlled radical polymerization (e.g., ATRP) or ring-opening metathesis polymerization (ROMP) can be employed to achieve well-defined polymer architectures. nih.gov The resulting block copolymers would feature distinct fluorinated and non-fluorinated segments, leading to materials that combine properties. For instance, a fluorinated block can provide a low-energy, non-stick surface, while another block can ensure adhesion to a substrate or provide mechanical strength. researchgate.net The strong incompatibility between fluorinated and hydrocarbon segments is a powerful driving force for microphase separation, leading to the formation of highly organized and potentially novel material structures. capes.gov.br

Research on Material Performance for Specific Technological Applications

The unique properties of polymers derived from this compound suggest their high potential for a range of technological applications. The research into the performance of similar fluorinated polymers and hybrid materials provides a strong indication of their utility.

The incorporation of fluorinated side chains is known to produce materials with low surface energy, leading to surfaces that are both water- and oil-repellent. fluoropolymers.euresearchgate.net Polysilsesquioxane films derived from this diene are expected to be highly transparent and resistant to UV radiation, making them excellent candidates for durable, clear protective coatings. nih.gov In the realm of electronics, the low dielectric constant characteristic of fluorinated polymers is highly desirable for insulating layers in microchips, reducing signal loss and power consumption. researchgate.net Furthermore, the influence of fluorine atoms on the electronic energy levels (HOMO/LUMO) and molecular packing of conjugated polymers can be leveraged to enhance performance in organic electronic devices like OFETs and OLEDs. rsc.org

| Property | Potential Application | Rationale |

| Low Surface Energy, Hydrophobicity, Oleophobicity | Self-cleaning coatings, stain-resistant textiles | The fluorinated chains create a low-energy surface that repels water and oils. researchgate.net |

| High Thermal Stability & Chemical Inertness | High-performance sealants, gaskets, fuel lines | The strength of the C-F bond and the stable Si-O-Si backbone resist degradation from heat and chemicals. fluoropolymers.eu |

| Low Dielectric Constant | Interlayer dielectrics in microelectronics | Fluorination reduces polarizability, which is crucial for insulating materials in high-frequency electronic components. researchgate.net |

| Optical Transparency & UV Resistance | Protective optical coatings, encapsulants for solar cells | Polysilsesquioxane networks are often highly transparent, and fluorination can enhance UV stability. nih.gov |

| Biocompatibility | Biomedical devices, anti-fouling coatings | Fluoropolymers are often biologically inert and can resist protein adhesion, which is useful for medical implants and sensors. acs.org |

Advanced Spectroscopic and Analytical Characterization of 4,4,5,5,6,6,7,7 Octafluorodeca 1,9 Diene and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene and its polymeric derivatives. It provides precise information about the atomic arrangement and chemical environment of nuclei such as ¹H, ¹³C, and ²⁹Si.

Application of ¹H NMR in Reaction Monitoring and Structure Confirmation

Proton (¹H) NMR spectroscopy is fundamental for confirming the molecular structure of this compound. The molecule contains distinct sets of protons within its two terminal vinyl groups (CH₂=CH-). The chemical shifts of these protons are influenced by their position relative to the double bond and the highly electronegative octafluorohexane chain.

The protons directly attached to the double bond are known as vinylic protons and typically resonate in the range of 4.2 to 6.5 ppm. youtube.com The adjacent methylene (B1212753) protons (-CH₂-) are allylic and are expected to appear in a separate region, typically between 1.6 and 2.6 ppm. youtube.com The strong electron-withdrawing effect of the adjacent perfluorinated alkyl chain is expected to deshield these protons, causing their signals to shift to a lower field (higher ppm values) than in non-fluorinated dienes. msu.edu

Expected ¹H NMR Chemical Shifts for this compound

Note: The exact chemical shifts can be influenced by the solvent and measurement conditions. The ranges are based on typical values for similar functional groups. youtube.comlibretexts.orgopenstax.org

Solid-State ¹³C and ²⁹Si CPMAS NMR for Polymer and Hybrid Material Analysis

For the characterization of insoluble or semi-crystalline polymers and hybrid materials derived from this compound, solid-state NMR techniques are essential. Cross-Polarization Magic-Angle Spinning (CP/MAS) is a powerful method used to obtain high-resolution spectra of solid samples.

¹³C CP/MAS NMR: This technique is used to analyze the carbon backbone of the resulting polymers. For fluoropolymers, standard ¹³C NMR can be challenging due to large line broadening from strong ¹³C-¹⁹F and ¹⁹F-¹⁹F dipolar couplings. acs.org However, high-speed magic-angle spinning (>25 kHz) can overcome this issue, allowing for the acquisition of high-resolution spectra. acs.orgacs.org In the ¹³C spectrum of a polymer made from this compound, distinct signals would be expected for the carbons of the polymer backbone and the fluorinated side chains. For example, the CF₂ groups in polytetrafluoroethylene (PTFE) and related polymers like Nafion show characteristic peaks around 100-120 ppm. acs.orgresearchgate.net Analysis of these peaks can provide information on the polymer's chain conformation and degree of crystallinity. acs.org

²⁹Si CPMAS NMR: When this compound is used to create organic-inorganic hybrid materials, for instance by reacting with silica (B1680970) (SiO₂) or silane (B1218182) precursors, ²⁹Si NMR becomes a critical analytical tool. This technique probes the local environment of the silicon atoms. nih.gov The spectra can distinguish between different silicon species, such as:

Q⁴ sites: Silicon atoms bonded to four other silicon atoms via oxygen bridges (Si(OSi)₄), found in condensed silica. researchgate.net

Q³ sites: Silicon atoms with one hydroxyl group (HOSi(OSi)₃), typically found on silica surfaces. researchgate.net

T sites: Silicon atoms bonded to a carbon atom from the organic component (R-Si(OSi)₃). nih.gov

By analyzing the relative intensities of these signals, researchers can determine the degree of condensation of the silica network and confirm the covalent bonding between the organic fluoropolymer and the inorganic silica matrix. acs.org

Advanced Chromatographic Techniques for Purity Assessment and Molecular Weight Determination

Chromatography is a cornerstone for separating and analyzing mixtures, making it vital for assessing the purity of the this compound monomer and determining the molecular weight distribution of its polymers.

Purity Assessment: Gas Chromatography (GC) is highly effective for verifying the purity of volatile compounds like this compound. libretexts.org In a GC analysis, the sample is vaporized and passed through a column. Components separate based on their boiling points and interactions with the column's stationary phase. youtube.com A pure sample should ideally produce a single, sharp peak in the resulting chromatogram. libretexts.org The presence of additional peaks would indicate impurities, and their area can be used to estimate their concentration. For complex mixtures of fluorinated compounds, more advanced techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (pyr-GC/MS) can be used for structural elucidation. nih.govrsc.org

Molecular Weight Determination: For polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique to determine molecular weight characteristics. wikipedia.orgyoutube.com In GPC, a polymer solution is passed through a column packed with porous gel. ufl.edu Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. wikipedia.orgufl.edu This separation by size allows for the determination of several key parameters:

Number-average molecular weight (Mₙ): The total weight of the polymer divided by the total number of polymer chains.

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier polymer chains.

Dispersity (Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A value of 1.0 signifies a monodisperse sample where all chains have the same length.

For fluoropolymers, which can be resistant to common solvents, specialized mobile phases like hexafluoroisopropanol (HFIP) may be required. ufl.edu

Summary of Chromatographic Techniques

Mass Spectrometry for Precise Molecular Structure Confirmation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern.

The molecular formula of the compound is C₁₀H₁₀F₈, giving it a monoisotopic mass of approximately 282.07 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass.

Upon ionization, the molecule fragments in a predictable way, which provides a "fingerprint" that helps confirm its structure. For alkenes, fragmentation often occurs at the bond allylic to the double bond to form a stable, resonance-stabilized carbocation. whitman.eduyoutube.com For this compound, cleavage of the C-C bond between the allylic carbon (C3) and the fluorinated carbon (C4) would be a likely fragmentation pathway.

Furthermore, the fragmentation of perfluorinated chains has characteristic patterns, often involving the loss of CF₂ units. fluorine1.rufluorine1.ru The resulting mass spectrum would therefore be expected to show a series of peaks corresponding to the molecular ion and various fragments generated from these cleavage events.

Computational and Theoretical Insights into Fluorinated Diene Chemistry

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. nih.gov These calculations can identify transition states, intermediates, and products, providing a step-by-step understanding of a reaction mechanism. For a molecule like 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene, this is crucial for predicting the outcomes of reactions such as additions, cyclizations, and polymerizations.

DFT calculations can be used to investigate various potential reaction pathways. acs.org For instance, in a radical addition to one of the terminal double bonds, calculations can determine the activation energy for the addition to the first and second carbon of the vinyl group, thus predicting the regioselectivity of the reaction. Methods like B3LYP or M06-2X combined with basis sets such as 6-31+G(d,p) or def2-TZVP are commonly used to balance computational cost and accuracy for such systems. researchgate.net By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile can be constructed. nih.gov This allows chemists to understand which reaction pathways are kinetically favored (lowest activation energy) and which are thermodynamically favored (most stable products).

Table 1: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Competing Reaction Pathways of this compound

| Reaction Type | Pathway | Hypothetical ΔG‡ (kcal/mol) | Predicted Outcome |

| Radical Addition (•CH₃) | Addition to C1 | 10.5 | Minor Product |

| Radical Addition (•CH₃) | Addition to C2 | 8.2 | Major Product |

| Cyclization | Intramolecular Radical Cyclization | 25.8 | Unlikely under standard conditions |

| Dimerization | Diels-Alder [4+2] | 35.1 | Thermally disfavored |

Note: Data is illustrative and intended to represent the type of output generated from quantum chemical calculations.

Molecular Modeling of Polymer Structures and Conformations

Should this compound undergo polymerization, molecular modeling techniques like Molecular Dynamics (MD) simulations can offer profound insights into the structure and behavior of the resulting polymer. mdpi.com MD simulations model the movements of atoms and molecules over time, governed by a set of force fields that describe the inter- and intramolecular forces. techconnect.org

For a polymer derived from this fluorinated diene, simulations can predict key macroscopic properties by analyzing chain conformations at the molecular level. nih.gov An amorphous cell of polymer chains can be constructed and simulated to calculate properties such as the glass transition temperature (Tg), density, and mechanical strength. techconnect.orgnih.gov The highly rigid and bulky octafluorohexane segment in the polymer backbone would be expected to significantly hinder chain rotation compared to a non-fluorinated analogue like polyethylene (B3416737). This would likely result in a higher glass transition temperature and altered mechanical properties. The simulations can also reveal how the fluorinated segments interact with each other and with other molecules, which is critical for understanding solubility and miscibility with other polymers. acs.org

Table 2: Illustrative Comparison of Simulated Polymer Properties

| Property | Poly(this compound) (Simulated) | Polyethylene (Simulated) |

| Glass Transition Temp. (Tg) | Higher | Lower |

| Chain Flexibility | Lower (More Rigid) | Higher (More Flexible) |

| Radius of Gyration | Larger | Smaller |

| Interchain Distance | Increased due to bulky F atoms | Standard |

Note: This table illustrates expected trends based on molecular structure, as would be quantified by molecular dynamics simulations.

Theoretical Prediction of Reactivity and Selectivity in Fluorinated Systems

Theoretical methods are highly effective at predicting the intrinsic reactivity of molecules. For this compound, the reactivity is dominated by the terminal vinyl groups, but their behavior is heavily modulated by the strong inductive effect of the C₈F₈ core. Two key computational approaches for predicting reactivity are Frontier Molecular Orbital (FMO) theory and population analysis. numberanalytics.comnumberanalytics.com

Frontier Molecular Orbital (FMO) Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the LUMO indicates the molecule's susceptibility to nucleophilic attack, while the HOMO energy relates to its ability to react with electrophiles. The large electron-withdrawing effect of the fluorine atoms is expected to significantly lower the energy of both the HOMO and LUMO compared to a non-fluorinated diene. A lower LUMO makes the double bonds more susceptible to attack by nucleophiles. FMO analysis can also predict regioselectivity by examining the spatial distribution (coefficients) of the HOMO and LUMO on the atoms of the vinyl groups. numberanalytics.com

Population Analysis , such as Mulliken or Hirshfeld charge analysis, calculates the partial atomic charge on each atom in the molecule. researchgate.netwikipedia.org Due to the high electronegativity of fluorine, these calculations would show a significant polarization of the molecule. The carbon atoms in the C-F bonds would carry a partial positive charge, while the fluorine atoms would be negative. This electron withdrawal would propagate down the chain, influencing the electron density of the double bonds and making the terminal carbons more electrophilic than in a standard alkene. This information is invaluable for predicting how the diene will react with different reagents. diva-portal.org

Table 3: Hypothetical Calculated Electronic Properties for Reactivity Prediction

| Property | Atom/Orbital | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| Mulliken Partial Charge | C1 (CH₂) | -0.15 | Nucleophilic character |

| C2 (CH) | +0.05 | Electrophilic character, site for nucleophilic attack | |

| FMO Energies | HOMO | -8.5 eV | Low reactivity towards electrophiles |

| LUMO | -1.2 eV | High reactivity towards nucleophiles |

Note: Values are illustrative. FMO theory predicts that reactions are favored with a small HOMO-LUMO energy gap between reacting partners. numberanalytics.com

Future Research Directions and Outlook for 4,4,5,5,6,6,7,7 Octafluorodeca 1,9 Diene

Expanding Synthetic Methodologies for Novel Fluorinated Dienes

The efficient and versatile synthesis of 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene and its analogues is paramount for unlocking their full potential. Future research should focus on developing more sustainable and scalable synthetic routes. While traditional methods for creating fluorinated compounds exist, newer, more efficient strategies are continually emerging.

Recent advancements in organofluorine chemistry, such as the direct hydrofluorination of enynes, present a promising avenue for the synthesis of fluorinated dienes. nih.gov This method offers a direct pathway to vinyl fluorides from readily available starting materials. nih.gov Exploring the applicability of such methods to produce this compound could significantly streamline its production.

Furthermore, the development of novel catalytic systems is crucial. For instance, palladium-catalyzed reactions have shown efficacy in forming carbon-fluorine bonds. researchgate.net Research into new catalysts that can facilitate the introduction of the perfluorinated segment or the terminal vinyl groups with high selectivity and yield would be highly beneficial. Another area of exploration could be the skeletal modification of nitrogen-containing compounds to synthesize various dienes, a method that has shown success in creating conjugated and non-conjugated dienes. libretexts.org

Table 1: Potential Synthetic Routes for Fluorinated Dienes

| Synthetic Approach | Description | Potential Advantages |

| Hydrofluorination of Enynes | Direct addition of hydrogen fluoride (B91410) across a carbon-carbon triple bond adjacent to a double bond. | Atom-economical, potentially high stereoselectivity. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Coupling of a fluorinated building block with a vinyl-containing reagent. | Versatile, allows for modular synthesis. researchgate.net |

| Skeletal Modification | Transformation of cyclic amine precursors to form diene structures. | Access to diverse diene architectures. libretexts.org |

| Elimination Reactions | Dehydrobromination of brominated precursors to form double bonds. | Established method for alkene synthesis. openstax.org |

Innovations in Polymerization Control and Architectural Design

The polymerization of this compound offers a gateway to novel polymers with tailored properties. Future research should delve into various polymerization techniques to control the polymer's architecture, molecular weight, and functionality.

Conjugated dienes are known to be polymerizable through radical, anionic, or coordination polymerization, leading to polymers with distinct microstructures (cis, trans, vinyl). researchgate.netgoogle.com Investigating these methods for this compound could yield polymers with a range of thermal and mechanical properties. The presence of the fluorinated core is expected to significantly influence the reactivity of the diene and the properties of the resulting polymer.

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have become powerful tools for synthesizing well-defined polymers. chemicalbook.com Applying these techniques to this compound would enable the creation of block copolymers, star polymers, and other complex architectures. This level of control is essential for designing materials for specific high-performance applications.

Copolymerization with other monomers, both fluorinated and non-fluorinated, is another critical area of research. This approach can be used to fine-tune the properties of the resulting materials, such as solubility, processability, and surface energy.

Development of Next-Generation Fluorinated Materials

The unique combination of a flexible hydrocarbon backbone and a rigid, hydrophobic fluorinated segment in polymers derived from this compound could lead to materials with exceptional properties. Future research should focus on exploring the potential of these polymers in various advanced applications.

The inherent properties of fluoropolymers, such as high thermal stability, chemical resistance, low surface energy, and unique electrical properties, make them suitable for demanding environments. Polymers from this compound could find use in:

Advanced Coatings: Creating surfaces that are water and oil repellent.

High-Performance Elastomers: Developing materials with excellent thermal and chemical resistance for seals and gaskets in the automotive and aerospace industries.

Dielectric Materials: For applications in electronics and energy storage due to the low polarizability of the C-F bond. libretexts.org

Biomedical Devices: Leveraging the biocompatibility often associated with fluorinated materials.

Membranes for Separations: Designing membranes with tailored porosity and chemical affinity for gas separation or filtration.

The ability to create amphiphilic polymers by incorporating hydrophilic segments could also lead to materials for drug delivery or as surfactants for specialized applications.

Table 2: Potential Applications of Polymers from this compound

| Application Area | Potential Properties and Advantages |

| Electronics | Low dielectric constant, high thermal stability for insulation and packaging. libretexts.org |

| Energy Storage | High dielectric strength for capacitors and batteries. |

| Aerospace & Automotive | Chemical and thermal resistant elastomers and coatings. |

| Biomedical | Biocompatible and biostable materials for implants and devices. |

| Coatings | Low surface energy for creating hydrophobic and oleophobic surfaces. |

Addressing Challenges and Opportunities in Fluorinated Compound Research

The advancement of materials based on this compound is intrinsically linked to the broader challenges and opportunities within organofluorine chemistry.

A significant challenge is the development of more sustainable and environmentally friendly methods for fluorination and polymer synthesis. This includes reducing the use of harsh reagents and developing more energy-efficient processes. The persistence of certain fluorinated compounds in the environment is a major concern. Future research must prioritize the design of fluorinated polymers that are either degradable or can be effectively recycled, contributing to a circular economy for these materials.

Despite these challenges, the opportunities are vast. The unique properties imparted by fluorine atoms continue to drive innovation in pharmaceuticals, agrochemicals, and materials science. The development of novel fluorinated monomers like this compound opens doors to new classes of polymers with unprecedented performance characteristics. The continued exploration of structure-property relationships in these materials will be key to unlocking their full potential and addressing critical technological needs.

Q & A

Basic: What are the standard synthetic routes for 4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene, and how do reaction conditions influence fluorination efficiency?

Methodological Answer:

Synthesis typically involves fluorination of precursor alkenes using agents like SF₄ or metal fluorides (e.g., KF/AgF). Key variables include solvent polarity (e.g., anhydrous DMF for enhanced fluoride ion activity) and temperature control (50–120°C). For example, stepwise fluorination may reduce side reactions like over-fluorination or isomerization. Reaction progress should be monitored via <sup>19</sup>F NMR to track regioselectivity, with intermediates validated by GC-MS .

Basic: How do researchers address air sensitivity during purification of fluorinated dienes like this compound?

Methodological Answer:

Air-free techniques (e.g., Schlenk lines or gloveboxes) are critical. Distillation under inert gas (N₂/Ar) minimizes oxidation. Solvent selection (e.g., perfluorinated ethers) reduces polarity-driven decomposition. Post-purification, storage in amber vials with PTFE seals at –20°C preserves stability. Analytical validation via FT-IR ensures absence of carbonyl byproducts from inadvertent oxidation .

Advanced: How can factorial design optimize reaction parameters for synthesizing fluorinated dienes with high stereochemical purity?

Methodological Answer:

A 2<sup>k</sup> factorial design evaluates variables (e.g., catalyst loading, temperature, solvent ratio). For example:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temp (°C) | 80 | 120 |

| Catalyst (mol%) | 5 | 10 |

| Response surface methodology (RSM) identifies interactions affecting yield. Orthogonal arrays reduce experimental runs while maximizing data robustness. Post-hoc ANOVA distinguishes significant factors (p < 0.05) . |

Advanced: What computational strategies predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient diene behavior. Solvent effects are modeled via COSMO-RS. Transition state simulations (e.g., using Gaussian or ORCA) predict regioselectivity with dienophiles like maleic anhydride. Experimental validation via <sup>13</sup>C NMR kinetic isotope effects refines computational models .

Advanced: How do conflicting NMR and X-ray crystallography data for fluorinated dienes inform structural reassessment?

Methodological Answer:

Discrepancies often arise from dynamic stereochemistry (e.g., atropisomerism in solution). Mitigation steps:

Variable-temperature NMR (VT-NMR) identifies fluxional behavior.

X-ray data resolve solid-state conformation.

DFT-based NMR chemical shift calculations (e.g., using ADF) cross-validate experimental vs. theoretical spectra.

For example, unexpected <sup>19</sup>F splitting may indicate hindered rotation, resolved via cryocrystallography .

Advanced: What role does this compound play in designing fluoropolymer precursors, and how are mechanical properties tested?

Methodological Answer:

The diene serves as a crosslinker in fluoropolymer synthesis (e.g., with tetrafluoroethylene). Radical-initiated copolymerization kinetics are studied via DSC for Tg and Td. Tensile strength and chemical resistance are assessed via ASTM D638 and immersion in aggressive media (e.g., conc. HNO₃). Small-angle X-ray scattering (SAXS) probes nanoscale morphology .

Advanced: How do membrane separation technologies leverage fluorinated dienes for gas permeability studies?

Methodological Answer:

The compound is copolymerized into polyimides for CO₂/N₂ separation membranes. Gas permeability coefficients (P) and selectivity (α) are measured via time-lag methods. Free volume distribution, critical for diffusion, is analyzed via positron annihilation lifetime spectroscopy (PALS). Comparative studies with non-fluorinated analogs quantify fluorination’s impact on Robeson upper bounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.